molecular formula C23H26N2O4S B11302875 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide

Cat. No.: B11302875
M. Wt: 426.5 g/mol
InChI Key: BAMQUSWSIBRKFJ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a benzamide group, and a phenylsulfonyl moiety

Preparation Methods

The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, often using a coupling reagent like EDCI or DCC.

    Methoxyethyl Substitution: The methoxyethyl group is introduced via an alkylation reaction, using a suitable alkylating agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:

    N-(2-methoxyethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide: This compound has a similar structure but includes a piperidine ring instead of a pyrrole ring.

    N-(2-methoxyethyl)-4-(phenylsulfonyl)benzamide: This compound lacks the pyrrole ring and has a simpler structure.

    N-(2-methoxyethyl)-1-(phenylsulfonyl)-3-imidazolecarboxamide: This compound includes an imidazole ring instead of a pyrrole ring.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H26N2O4S/c1-16-10-12-19(13-11-16)23(26)24-22-21(17(2)18(3)25(22)14-15-29-4)30(27,28)20-8-6-5-7-9-20/h5-13H,14-15H2,1-4H3,(H,24,26)

InChI Key

BAMQUSWSIBRKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CCOC)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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